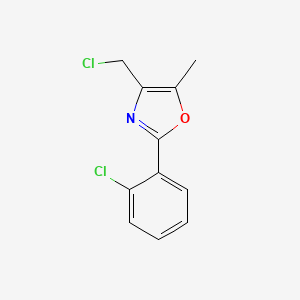

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, chlorophenyl, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group at the 4-position is highly reactive toward nucleophiles due to the polarizable C–Cl bond.

Mechanism : The SN2 pathway dominates due to steric accessibility of the chloromethyl group. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Oxidation and Reduction Reactions

The methyl group at the 5-position and the oxazole ring participate in redox transformations.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic conditions, Δ | 5-Carboxy-2-(2-chlorophenyl)-4-(chloromethyl)-1,3-oxazole | Strong oxidation converts the methyl group to a carboxylic acid. |

| Ozonolysis | O₃ followed by reductive workup | Cleavage of oxazole ring to formamide derivatives | Ring-opening occurs under ozonolysis, yielding linear amides. |

| Reduction | NaBH₄ in ethanol | 4-(Hydroxymethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole | Selective reduction of C–Cl to C–OH is limited; LiAlH₄ required for full conversion. |

Note : The oxazole ring itself is resistant to mild reducing agents but undergoes hydrogenolysis under high-pressure H₂ with catalysts like Pd/C.

Cyclization and Ring-Opening Reactions

The oxazole ring’s aromaticity and substituents enable cycloadditions and rearrangements.

Comparative Reactivity with Analogues

The 2-chlorophenyl group influences electronic and steric effects:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole serves as a valuable building block in the synthesis of various biologically active compounds. Its derivatives have shown promise in treating several conditions:

- Anticancer Activity : Studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, the oxazole ring structure is known for its ability to interact with biological targets involved in cancer progression.

- Antimicrobial Properties : The compound's unique structure allows for potential applications in developing antimicrobial agents. Research has focused on its efficacy against bacterial and fungal infections, which is critical given the rise of antibiotic resistance .

Organic Synthesis Applications

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its reactivity can be exploited in various synthetic pathways:

- Synthesis of Novel Compounds : The chloromethyl group enhances the electrophilic character of the compound, making it suitable for nucleophilic substitution reactions. This property facilitates the formation of diverse derivatives with tailored biological activities .

- Structure-Activity Relationship Studies : The compound is often used in structure-activity relationship studies to explore how modifications to its structure can influence biological activity. This research is essential for drug development processes .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies : A study published in the Chemical & Pharmaceutical Bulletin highlighted the synthesis of various oxazole derivatives and their anticancer properties. The results showed that specific modifications to the oxazole ring led to enhanced cytotoxicity against certain cancer cell lines .

- Antimicrobial Activity Assessment : Research conducted on oxazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a lead structure for developing new antibiotics .

- Synthetic Methodologies : A detailed synthetic route was established for producing this compound efficiently using phosphoryl chloride under controlled conditions. The yield and purity were optimized, providing a reliable method for obtaining this compound for further research .

Wirkmechanismus

The mechanism by which 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Chlorophenyl)-4,5-dimethyl-1,3-oxazole: Similar in structure but with different substituents on the oxazole ring.

4-(Bromomethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole: Similar but with a bromomethyl group instead of a chloromethyl group.

2-(2-Chlorophenyl)-5-methyl-1,3-oxazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

Uniqueness

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a chloromethyl group and a chlorophenyl moiety, allows it to engage in various chemical reactions and biological interactions. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9Cl2NO

- Molecular Weight : 242.10 g/mol

- CAS Number : 475481-96-0

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol, followed by chloromethylation using formaldehyde and hydrochloric acid .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been assessed in studies focusing on its efficacy against pathogens like Candida albicans and Staphylococcus aureus.

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 17 |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

The mechanism of action for this compound involves its ability to interact with biological macromolecules such as proteins and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites within these molecules, leading to modulation of enzyme activities and disruption of cellular processes. This interaction may trigger signal transduction pathways that influence gene expression and metabolic functions .

Study on Antimicrobial Efficacy

In a study conducted by Singh et al., various substituted oxazole derivatives were synthesized and tested for their antibacterial properties against standard strains like E. coli and S. aureus. The results indicated that compounds with structural similarities to this compound showed significant inhibition zones compared to traditional antibiotics such as ampicillin .

Evaluation of Antifungal Activity

Another investigation focused on the antifungal activity of oxazole derivatives, including our compound of interest. The study found that it was effective against multiple Candida species, demonstrating lower MIC values than some established antifungal agents. This highlights its potential application in treating fungal infections, especially in immunocompromised patients .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other oxazole derivatives:

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 2-(2-Chlorophenyl)-4,5-dimethyl-1,3-oxazole | Lacks chloromethyl group | Moderate |

| 4-(Bromomethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole | Bromine instead of chlorine | Lower efficacy |

| 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole | No chloromethyl group | Minimal |

The presence of both chloromethyl and chlorophenyl groups in our compound enhances its reactivity and biological activity compared to these similar compounds .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYTZASJYGTKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.